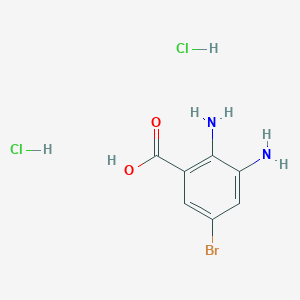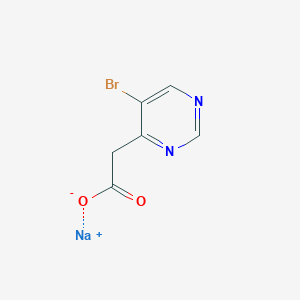![molecular formula C16H26N2O6 B1405450 Acide heptanoïque, 7-[[(1,1-diméthyléthoxy)carbonyl]amino]-, ester 2,5-dioxo-1-pyrrolidinyle CAS No. 441349-04-8](/img/structure/B1405450.png)
Acide heptanoïque, 7-[[(1,1-diméthyléthoxy)carbonyl]amino]-, ester 2,5-dioxo-1-pyrrolidinyle
Vue d'ensemble
Description
“7-tert-Butoxycarbonylamino-heptanoic acid 2,5-dioxo-pyrrolidin-1-yl ester” is a chemical compound with the molecular formula C16H26N2O6. It is used in the synthesis of biomineral-binding liposomes (BBL), which are platforms for the efficient delivery of antimicrobials to skeletal tissues .
Synthesis Analysis
The biomineral-binding lipid, alendronate-tri (ethylene- glycol)-cholesterol conjugate (ALN-TEG-Chol), was synthesized through Cu (I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a versatile “click” reaction . Using ALN-TEG-Chol, BBL-containing antimicrobial oxacillin was then successfully developed using extrusion and sonication methods .Chemical Reactions Analysis
The compound is used in the synthesis of biomineral-binding liposomes (BBL). The process involves a Cu (I)-catalyzed Huisgen 1,3-dipolar cycloaddition .Applications De Recherche Scientifique
Recherche sur les anticonvulsivants
Le composé a été étudié pour son potentiel en tant qu'agent anticonvulsivant. Des études ont synthétisé divers dérivés pour tester leur efficacité in vivo et in vitro pour le contrôle des crises .
Conjugués anticorps-médicaments (ADC)
Il est utilisé dans la synthèse des ADC, qui sont des thérapies anticancéreuses ciblées qui combinent un anticorps avec un médicament cytotoxique. Le composé sert de lien reliant l'anticorps à la molécule médicamenteuse.
Thérapie antituberculeuse
La recherche a identifié ce composé comme un potentiel thérapeutique antituberculeux. Il a été constaté qu'il stimulait la production d'anticorps monoclonaux dans les cultures cellulaires, ce qui pourrait être bénéfique dans le traitement de la tuberculose .
Mécanisme D'action
The compound is part of the biomineral-binding liposomes (BBL) which show fast and strong binding to hydroxyapatite particles (model bone surface). This suggests that the development of biomineral-binding liposomal formulations of antimicrobials may be used in conjunction with orthopedic implants or bone-grafting materials to prevent osteomyelitis associated with orthopedic surgery .
Orientations Futures
The development of biomineral-binding liposomal formulations of antimicrobials, such as those containing “7-tert-Butoxycarbonylamino-heptanoic acid 2,5-dioxo-pyrrolidin-1-yl ester”, may be used in conjunction with orthopedic implants or bone-grafting materials to prevent osteomyelitis associated with orthopedic surgery . This represents a promising direction for future research and applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6/c1-16(2,3)23-15(22)17-11-7-5-4-6-8-14(21)24-18-12(19)9-10-13(18)20/h4-11H2,1-3H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOZXGXWKTKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)


![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)

![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)






